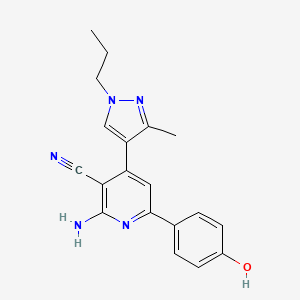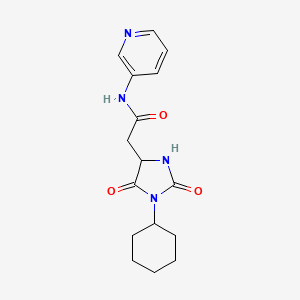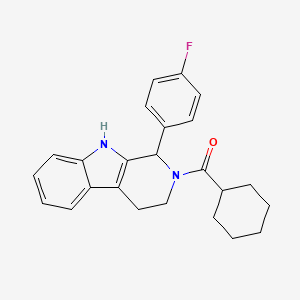
5-(3-ethoxy-4-hydroxybenzylidene)-3-(hydroxymethyl)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-ethoxy-4-hydroxybenzylidene)-3-(hydroxymethyl)-1,3-thiazolidine-2,4-dione, also known as EGCG2, is a compound derived from green tea. It has been found to have numerous potential applications in scientific research, including anti-cancer, anti-inflammatory, and neuroprotective effects.
作用機序
The mechanism of action of 5-(3-ethoxy-4-hydroxybenzylidene)-3-(hydroxymethyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is thought to involve the inhibition of various signaling pathways. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth, as well as to inhibit the production of inflammatory molecules. Additionally, 5-(3-ethoxy-4-hydroxybenzylidene)-3-(hydroxymethyl)-1,3-thiazolidine-2,4-dione has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
5-(3-ethoxy-4-hydroxybenzylidene)-3-(hydroxymethyl)-1,3-thiazolidine-2,4-dione has been found to have various biochemical and physiological effects. In vitro studies have found that it can inhibit cancer cell growth and induce apoptosis (programmed cell death) in cancer cells. It has also been found to reduce inflammation and oxidative stress in various cell types. In vivo studies have shown that 5-(3-ethoxy-4-hydroxybenzylidene)-3-(hydroxymethyl)-1,3-thiazolidine-2,4-dione can inhibit tumor growth in animal models of breast and prostate cancer. Additionally, 5-(3-ethoxy-4-hydroxybenzylidene)-3-(hydroxymethyl)-1,3-thiazolidine-2,4-dione has been found to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 5-(3-ethoxy-4-hydroxybenzylidene)-3-(hydroxymethyl)-1,3-thiazolidine-2,4-dione in lab experiments is that it is a natural compound derived from green tea, which may make it more appealing for use in humans than synthetic compounds. Additionally, it has been found to have low toxicity in animal studies. However, there are also limitations to using 5-(3-ethoxy-4-hydroxybenzylidene)-3-(hydroxymethyl)-1,3-thiazolidine-2,4-dione in lab experiments. One limitation is that it can be difficult to obtain in pure form, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it challenging to design experiments to study its effects.
将来の方向性
There are numerous potential future directions for research on 5-(3-ethoxy-4-hydroxybenzylidene)-3-(hydroxymethyl)-1,3-thiazolidine-2,4-dione. One area of interest is its potential use in combination with other compounds for cancer treatment. Additionally, further studies are needed to fully understand its mechanism of action and to determine its potential for use in treating various diseases. Finally, more research is needed to optimize the synthesis method for 5-(3-ethoxy-4-hydroxybenzylidene)-3-(hydroxymethyl)-1,3-thiazolidine-2,4-dione, which may make it more accessible for use in scientific research.
合成法
5-(3-ethoxy-4-hydroxybenzylidene)-3-(hydroxymethyl)-1,3-thiazolidine-2,4-dione can be synthesized from epigallocatechin gallate (EGCG), a major component of green tea. The synthesis involves a reaction between EGCG and formaldehyde, followed by a cyclization reaction. The resulting compound is then purified through column chromatography.
科学的研究の応用
5-(3-ethoxy-4-hydroxybenzylidene)-3-(hydroxymethyl)-1,3-thiazolidine-2,4-dione has been found to have potential applications in various scientific research areas. It has been studied for its anti-cancer properties, particularly in breast cancer and prostate cancer. It has also been found to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases such as arthritis. Additionally, 5-(3-ethoxy-4-hydroxybenzylidene)-3-(hydroxymethyl)-1,3-thiazolidine-2,4-dione has been studied for its neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
5-[(E)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-hydroxy-3-(hydroxymethyl)-1,3-thiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5S/c1-2-19-10-5-8(3-4-9(10)16)6-11-12(17)14(7-15)13(18)20-11/h3-6,15,17H,2,7H2,1H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDUVGFWZWSZOA-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC2=C(N(C(=O)S2)CO)O)C=CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C/C(=C/C2=C(N(C(=O)S2)CO)O)/C=CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6128541.png)
![N-[2-(3-chlorophenyl)ethyl]-2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6128546.png)
![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-(tetrahydro-3-furanyl)-1H-pyrazole-3-carboxamide](/img/structure/B6128555.png)
![N-(3-acetylphenyl)-2-(2-{[1-(4-chlorophenyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B6128560.png)
![2-[4-(7-chloro-2-quinoxalinyl)-2-morpholinyl]ethanamine](/img/structure/B6128564.png)
![N-[1-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl]-2-(1-piperidinyl)acetamide dihydrochloride](/img/structure/B6128568.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(3-methyl-2-buten-1-yl)amine](/img/structure/B6128580.png)
![[3-(3-chlorobenzyl)-1-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-3-piperidinyl]methanol](/img/structure/B6128587.png)

![2-(dimethylamino)-7-[2-(1H-imidazol-2-yl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6128597.png)
![2-[(1-allyl-5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide](/img/structure/B6128603.png)
